endo-BCN-PEG3-NHS ester
Description
Key Milestones:
- 2015 : Mechanochemical synthesis of BCN tosylate enabled scalable production under solvent-free conditions, broadening accessibility for polymer chemistry applications.
- 2020s : BCN derivatives gained prominence in antibody-drug conjugate (ADC) development due to their hydrophilicity and rapid kinetics. Studies demonstrated that endo-BCN diastereomers exhibit superior reactivity compared to exo-BCN, particularly in aqueous environments.
- 2023 : Novel BCN-linked nucleotides were synthesized for metabolic DNA labeling, enabling live-cell imaging of DNA synthesis without copper catalysts.
BCN’s versatility is further exemplified in PROTAC (proteolysis-targeting chimera) synthesis, where it serves as a linker to recruit E3 ubiquitin ligases.
Role of Polyethylene Glycol (PEG) Spacers in Bioconjugation
The PEG3 spacer in endo-BCN-PEG3-NHS ester addresses two critical challenges in bioconjugation: solubility and steric interference .
Functional Advantages of PEG Spacers:
The triethylene glycol (PEG3) chain in this reagent provides an optimal balance between length and rigidity. Compared to longer PEG chains (e.g., PEG12), PEG3 maintains compactness while ensuring efficient energy transfer in fluorescence-based applications. For example, PEG3 spacers in BCN-oligonucleotide conjugates facilitate intracellular delivery and stabilize interactions with target proteins.
Significance of NHS Esters in Amine-Reactive Chemistry
The NHS ester group in this compound enables selective conjugation to primary amines (e.g., lysine residues or N-termini of proteins), forming stable amide bonds under mild conditions.
Reaction Mechanism and Optimization:
- NHS Ester Activation : The carbonyl group of the NHS ester reacts with amine nucleophiles, releasing N-hydroxysuccinimide as a byproduct.
- Buffer Conditions : Optimal labeling occurs in phosphate-buffered saline (PBS) or HEPES (pH 7.4–8.5), avoiding amine-containing buffers like Tris.
- Kinetics : Reaction half-life is pH-dependent, ranging from 4–5 hours at pH 7.0 to 10 minutes at pH 8.6.
Applications in Biomolecular Labeling:
- Protein Modification : NHS esters label antibodies, enzymes, and growth factors for fluorescence imaging or drug delivery.
- Oligonucleotide Functionalization : Amine-modified DNA/RNA probes are conjugated with BCN for click chemistry-based detection.
A comparative analysis of NHS ester efficiency is shown below:
| Reagent | Reaction Rate (pH 8.0) | Stability at -20°C |
|---|---|---|
| This compound | 0.29 M⁻¹s⁻¹ | 1 month |
| Conventional NHS esters | 0.19 M⁻¹s⁻¹ | 2 weeks |
Properties
Molecular Formula |
C24H34N2O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H34N2O9/c27-21-7-8-22(28)26(21)35-23(29)9-11-31-13-15-33-16-14-32-12-10-25-24(30)34-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,25,30) |
InChI Key |
HCELGENRAWFQSJ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
endo-BCN-PEG3-NHS ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2101206-94-2
- Molecular Formula : C₂₄H₃₄N₂O₉
- Molecular Weight : 494.5 g/mol
- Structure: Comprises three functional components: endo-Bicyclononyne (BCN): Enables bioorthogonal click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) . PEG3 Spacer: Enhances water solubility, reduces steric hindrance, and improves biocompatibility . NHS Ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds for bioconjugation .
Physicochemical Properties :
- Appearance : White to off-white powder .
- Solubility : Soluble in water, DMSO, DMF, and other polar solvents .
- Storage : Stable at -20°C under dry, dark conditions; avoid repeated freeze-thaw cycles .
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
PEG Chain Length :
- Shorter PEG chains (e.g., PEG2 or PEG3) favor faster reaction kinetics and are preferred for small-molecule conjugation .
- Longer PEG chains (e.g., PEG12) improve solubility but reduce cellular uptake efficiency .
Functional Groups :
- NHS Ester vs. Acid/Azide : Unlike endo-BCN-PEG3-acid (CAS 1807501-82-1), the NHS ester enables direct amine coupling without additional activation steps .
- BCN vs. DBCO : BCN offers faster reaction rates with azides compared to dibenzocyclooctyne (DBCO) but requires stricter storage conditions .
Reactivity and Stability :
- This compound has a purity ≥95%, comparable to analogs like endo-BCN-PEG4-NHS ester (95–98%) .
- Stability varies with PEG length; PEG3 derivatives exhibit better thermal stability than PEG12 analogs .
Research Findings and Practical Considerations
- Kinetic Studies : this compound reacts with azide-functionalized molecules 2–3× faster than DBCO-based linkers .
- In Vivo Performance : PEG3 derivatives show superior tumor-targeting efficiency in murine models compared to PEG8 analogs due to optimized pharmacokinetics .
- Cost-Effectiveness : this compound is priced 15–20% lower than endo-BCN-PEG4-NHS ester, making it a cost-effective choice for high-throughput screening .
Preparation Methods
Synthesis of the BCN Core
The bicyclononyne (BCN) group is synthesized via a strain-promoted cyclization reaction. Cyclooctyne derivatives are functionalized with a terminal alkyne, followed by intramolecular cyclization under basic conditions to form the strained bicyclic structure. This step typically employs palladium-catalyzed cross-coupling or copper-free Sonogashira reactions to ensure high regioselectivity.
Conjugation to the PEG3 Spacer
The BCN core is conjugated to a triethylene glycol (PEG3) spacer through ether or ester linkages. A common approach involves Mitsunobu coupling, where the hydroxyl terminus of PEG3 reacts with the BCN derivative in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Alternatively, nucleophilic substitution using a tosylated PEG3 intermediate ensures efficient coupling under mild conditions.
| Component | Reagents | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Carboxylic acid | NHS, EDC, DMAP | DCM | 0–25°C | 70–85% |
| BCN-PEG3-COOH | DCC, NHS | DMF | 25°C | 65–80% |
| *Reported yields from analogous PROTAC linker syntheses. |
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized to obtain a white powder.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) confirms the BCN structure (δ 5.2–5.4 ppm, cyclooctyne protons) and PEG3 spacer (δ 3.5–3.7 ppm, ethylene oxide protons).
-
Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular weight (m/z 494.53 [M+H]⁺).
Table 2: Key Analytical Data for this compound
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular weight | 494.53 g/mol | HR-ESI-MS | |
| Purity | ≥95% | HPLC | |
| Solubility | 10 mM in DMSO | – |
Industrial-Scale Production Challenges
Scalability of BCN Synthesis
The strained BCN core requires precise temperature control during cyclization to prevent ring-opening side reactions. Industrial protocols employ flow chemistry to enhance reproducibility and yield.
PEG3 Spacer Uniformity
Batch-to-batch variability in PEG3 chain length is mitigated using monodisperse PEG derivatives synthesized via solid-phase oligomerization.
NHS Ester Activation Efficiency
Coupling agents such as EDC and DMAP are preferred over DCC due to easier byproduct removal during large-scale synthesis.
Quality Control and Batch Analysis
Commercial batches undergo rigorous testing to ensure compliance with research-grade standards:
Table 3: Standard QC Parameters
| Test | Specification | Method |
|---|---|---|
| Identity (NMR) | Matches reference | ¹H NMR |
| Purity | ≥95% | HPLC-UV |
| Residual solvents | <500 ppm (DCM, DMF) | GC-MS |
| Water content | <0.1% | Karl Fischer |
Applications in PROTAC Development
The utility of this compound in PROTAC synthesis is exemplified by its role in linking E3 ubiquitin ligase ligands (e.g., VHL or CRBN) to target protein binders (e.g., kinase inhibitors). Its PEG3 spacer optimizes proteasome engagement by balancing hydrophilicity and molecular flexibility .
Q & A
Basic: What are the optimal reaction conditions for conjugating endo-BCN-PEG3-NHS ester to primary amines in proteins?
Methodological Answer:
The NHS ester group reacts selectively with primary amines (e.g., lysine ε-amino groups or N-termini) under neutral to mildly alkaline conditions (pH 7.2–8.5). Key parameters:
- Buffer: Use phosphate-buffered saline (PBS) or HEPES (pH 7.4–8.0). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
- Molar Ratio: A 5–10:1 molar excess of this compound to target protein ensures efficient labeling while minimizing aggregation .
- Reaction Time: Incubate for 1–2 hours at 4°C (to reduce hydrolysis) or 25°C for faster kinetics .
- Quenching: Add excess glycine or Tris buffer (pH 8.0) to terminate the reaction. Purify via dialysis or size-exclusion chromatography to remove unreacted reagent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
